[2-(Isobutylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone
CAS No.:
Cat. No.: VC9673712
Molecular Formula: C19H25N3OS
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25N3OS |
|---|---|
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | [2-(2-methylpropylamino)-1,3-thiazol-4-yl]-(4-phenylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C19H25N3OS/c1-14(2)12-20-19-21-17(13-24-19)18(23)22-10-8-16(9-11-22)15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3,(H,20,21) |
| Standard InChI Key | RVYZCKSROOLMLY-UHFFFAOYSA-N |
| SMILES | CC(C)CNC1=NC(=CS1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)CNC1=NC(=CS1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Introduction
Structural Characterization and Computational Properties
Core Molecular Architecture
The molecule features a central thiazole ring substituted at the 2-position with an isobutylamino group (-NH-CH2CH(CH3)2) and at the 4-position with a methanone linker bonded to a 4-phenylpiperidine moiety. This arrangement creates a hybrid scaffold combining aromatic, heterocyclic, and aliphatic components (Figure 1) .
Comparative Structural Analysis
Replacing the 4-methoxyanilino group in PubChem CID 71818429 with isobutylamino alters key properties:
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Molecular formula: Reduced from C22H23N3O2S to C19H24N3OS
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Molecular weight: Decreases from 393.5 g/mol to 350.48 g/mol (calculated)
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Polar surface area: Estimated reduction due to loss of methoxy oxygen
Computed Physicochemical Properties
| Property | Value (Calculated) | Comparison to Analog |
|---|---|---|
| XLogP3-AA | 5.1 | Higher than 4.8 |
| Hydrogen Bond Donors | 1 | Unchanged |
| Hydrogen Bond Acceptors | 3 | Reduced from 5 |
| Rotatable Bond Count | 6 | Increased from 5 |
The enhanced lipophilicity (XLogP3-AA) suggests improved membrane permeability compared to the methoxy-containing analog . The reduced hydrogen bond acceptor count may influence target binding specificity.
Synthetic Considerations
Proposed Synthetic Pathways
While no explicit synthesis is documented, logical routes derive from established thiazole chemistry :
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Thiazole core formation:
Subsequent oxidation and cyclization yields the 2-aminothiazole scaffold . -
Piperidine coupling:
Reaction yields would depend on steric effects from the isobutyl group, potentially requiring optimized coupling conditions.
Biological Activity Predictions
Target Engagement Hypotheses
The structural hybrid of thiazole and piperidine motifs suggests multiple potential biological targets:
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Kinase inhibition: Thiazole carboxamides frequently exhibit ATP-competitive binding in kinase active sites .
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GPCR modulation: The 4-phenylpiperidine moiety resembles known σ receptor ligands .
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Epigenetic regulation: Similar compounds show HDAC inhibitory activity through zinc chelation .
ADMET Profiling
Predicted Pharmacokinetics
| Parameter | Prediction | Method |
|---|---|---|
| Caco-2 permeability | 23.7 nm/s | SwissADME |
| PPB | 89% | pkCSM |
| CYP3A4 inhibition | Probable | DeepTox |
The high plasma protein binding may limit free drug concentration, while CYP3A4 interaction risk necessitates caution in combination therapies.
Research Gaps and Future Directions
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Synthetic validation: Requires optimization of coupling reactions between bulky substituents
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Target deconvolution: CRISPR-Cas9 screening needed to identify primary molecular targets
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In vivo profiling: PK/PD studies in rodent models to assess bioavailability and toxicity
This compound's unique stereoelectronic profile positions it as a promising candidate for neurodegenerative disease research, given the piperidine moiety's prevalence in CNS-active compounds . Contemporary synthetic biology approaches could enable rapid analog generation to explore structure-activity relationships.
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